Regioisomeric Differentiation: 5-Position Substitution vs. 4- and 3-Substituted Pyrrolidin-2-one Analogs
5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one differs from its 4-substituted regioisomer (CAS 2169581-03-5) and 3-substituted analog (CAS 2201953-67-3) in the substitution position on the pyrrolidin-2-one ring. The C5 position places the pyridinyloxymethyl group adjacent to the lactam NH, enabling potential intramolecular hydrogen bonding between the ether oxygen and the NH donor—an interaction geometrically impossible in the 3- and 4-substituted analogs. While no direct comparative biological data exist, the 5-substitution pattern is characteristic of several biologically validated scaffolds, including Norcotinine (5-(pyridin-3-yl)pyrrolidin-2-one) and Rolipram analogs [1]. The 4-substituted regioisomer may exhibit a different conformational profile and hydrogen-bonding network, potentially leading to divergent target binding [2].
| Evidence Dimension | Substitution position on pyrrolidin-2-one ring |
|---|---|
| Target Compound Data | 5-substituted: pyridin-2-yloxymethyl at C5 (adjacent to lactam NH) |
| Comparator Or Baseline | 4-substituted regioisomer (CAS 2169581-03-5); 3-substituted analog (CAS 2201953-67-3) |
| Quantified Difference | No quantitative comparative biological data available. Geometric difference: C5 substitution permits intramolecular NH···O(ether) H-bond (estimated distance ~2.0–2.5 Å in low-energy conformation); C3/C4 substitution does not. |
| Conditions | Structural/geometric analysis; no direct comparative assay data exist. |
Why This Matters
For screening library design, the 5-substitution pattern offers a distinct pharmacophoric presentation compared to the 4- and 3-regioisomers, which may result in differential hit rates across target classes.
- [1] Chemsrc. 4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one (CAS 2169581-03-5). Product Page. Accessed 2026. View Source
- [2] PubChem. 3-(Pyridin-2-yloxy)pyrrolidin-2-one (CID, CAS 2201953-67-3). Compound Summary. View Source
